2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core with an aminomethyl group at the 2-position and a carbonitrile group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile typically involves multi-step organic reactions One common method starts with the cyclization of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core Subsequent functionalization at the 2-position with formaldehyde and ammonia introduces the aminomethyl group
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or nitriles.
Reduction: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
2-(Aminomethyl)imidazo[1,2-a]pyridine: Lacks the carbonitrile group, which may affect its reactivity and binding properties.
2-(Aminomethyl)imidazo[1,2-a]pyridine-3-carbonitrile: Differently positioned carbonitrile group, leading to distinct chemical and biological properties.
2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxamide: Contains a carboxamide group instead of a carbonitrile, altering its hydrogen bonding capabilities and solubility.
Uniqueness: 2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile is unique due to the specific positioning of its functional groups, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the design of new compounds with tailored biological activities and material properties.
Properties
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-3-7-1-2-9-12-8(4-11)6-13(9)5-7/h1-2,5-6H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNWJYQMHLBMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C#N)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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